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Compound of Interest

Compound Name: 4-Bromo-3,5-dimethylaniline

Cat. No.: B1281281

For immediate release:

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Bromo-3,5-dimethylaniline, a key intermediate in various organic synthesis applications,
including the development of dyes, pigments, and pharmaceuticals.[1] This document is
intended for researchers, scientists, and professionals in the field of drug development and
materials science, offering a centralized resource for the characterization of this compound.

Chemical and Physical Properties

4-Bromo-3,5-dimethylaniline, with the chemical formula CsH10BrN, is a solid organic
compound.[1][2] It is also known by several synonyms, including 4-bromo-3,5-
dimethylbenzenamine and 5-Amino-2-bromo-m-xylene.[2][3]
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Property Value Source
Molecular Formula CsH10BrN [1112]
Molecular Weight 200.08 g/mol [1][3]
CAS Number 59557-90-3 [21[3]
Appearance Off-White to Brown Solid [1]
Melting Point 73-74°C [1]
Boiling Point 261°C [1]
Purity Typically 295% [2]

Spectroscopic Data

While comprehensive, experimentally verified spectra for 4-Bromo-3,5-dimethylaniline are not
readily available in the public domain, this guide presents predicted data based on the
compound's structure and comparison with analogous molecules. These predictions are
valuable for the identification and characterization of 4-Bromo-3,5-dimethylaniline in a
laboratory setting.

'H NMR Spectroscopy (Predicted)

The proton NMR spectrum is anticipated to show three distinct signals corresponding to the
aromatic protons, the amine protons, and the methyl group protons.

Chemical Shift ()

Multiplicity Integration Assignment
PpmM
~6.5-6.7 Singlet 2H Ar-H
~3.6 Broad Singlet 2H -NH:z
~2.2 Singlet 6H -CHs

13C NMR Spectroscopy (Predicted)
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The carbon NMR spectrum is expected to display five signals, reflecting the symmetry of the

molecule.

Chemical Shift (8) ppm Assighment
~145 C-NH:z

~138 C-CHs

~118 C-H

~115 C-Br

~21 -CHs

FT-IR Spectroscopy (Predicted)

The infrared spectrum will likely exhibit characteristic peaks for the N-H stretching of the

primary amine, C-H stretching of the aromatic and methyl groups, C=C stretching of the

aromatic ring, and C-N and C-Br stretching.

Wavenumber (cm~—2) Intensity Assignment

3400 - 3500 Medium N-H Stretch (asymmetric)
3300 - 3400 Medium N-H Stretch (symmetric)
3000 - 3100 Medium Aromatic C-H Stretch
2850 - 3000 Medium Aliphatic C-H Stretch
1600 - 1650 Strong N-H Bend

1550 - 1600 Strong Aromatic C=C Stretch
1250 - 1350 Strong C-N Stretch

550 - 650 Medium-Strong C-Br Stretch

Mass Spectrometry (Predicted)
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The mass spectrum is expected to show a prominent molecular ion peak (M+) and a

characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a

bromine atom.[4][5]

m/z Relative Intensity Assighment

201 ~95-100% [M+2]* (containing 81Br)
199 ~95-100% [M]* (containing 7°Br)
184/186 Medium [M-CHs]+

120 High [M-Br]*

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for solid

aromatic amine samples like 4-Bromo-3,5-dimethylaniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Accurately weigh 5-20 mg of 4-Bromo-3,5-dimethylaniline for *H NMR
or 20-50 mg for 13C NMR.[6] The sample should be dissolved in approximately 0.6 mL of a
suitable deuterated solvent, such as Chloroform-d (CDCIs), in a clean NMR tube.[6] Gentle
vortexing or sonication can be used to ensure complete dissolution.[6]

Instrument Setup: The NMR spectra are recorded on a spectrometer, for instance, a Bruker
Avance DRX 500 FT NMR spectrometer.[7]

Data Acquisition: For *H NMR, the acquisition parameters would typically involve a sufficient
number of scans to achieve a good signal-to-noise ratio. For 13C NMR, a larger number of
scans is usually required due to the lower natural abundance of the 13C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain
the spectrum. Phase and baseline corrections are applied, and the chemical shifts are
referenced to an internal standard (e.g., Tetramethylsilane - TMS at 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
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For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly
used.[8]

¢ ATR Method:

o

Ensure the ATR crystal is clean.

Place a small amount of the solid 4-Bromo-3,5-dimethylaniline sample directly onto the

[¢]

crystal surface.[8]

Apply pressure using the pressure clamp to ensure good contact between the sample and

[¢]

the crystal.[8]

[¢]

Acquire the spectrum.
o KBr Pellet Method:

o Grind 1-2 mg of the sample with 100-200 mg of dry potassium bromide (KBr) powder
using an agate mortar and pestle.[8]

o The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[8]
o The pellet is placed in the sample holder of the FT-IR instrument for analysis.[8]
e Thin Solid Film Method:

o Dissolve approximately 50 mg of the solid in a few drops of a volatile solvent like
methylene chloride.[9]

o Apply a drop of this solution onto a salt plate (e.g., KBr).[9]
o Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[9]

o Place the plate in the spectrometer to obtain the spectrum.[9]

Mass Spectrometry

o Sample Introduction: The sample can be introduced into the mass spectrometer via a direct
insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).
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« lonization: Electron Impact (El) is a common ionization technique for this type of molecule. In
this method, the sample molecules are bombarded with a high-energy electron beam.

e Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or magnetic sector).

» Detection: The separated ions are detected, and their abundance is recorded to generate the
mass spectrum. The presence of bromine is readily identified by the characteristic isotopic
pattern of the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z
units (“°Br and 81Br).[4][5]

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of an
organic compound such as 4-Bromo-3,5-dimethylaniline.
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic characterization of 4-Bromo-3,5-dimethylaniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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